

A Comparative Analysis of the Energetic Properties of 1,2,5-Oxadiazole Derivatives

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-(Chloromethyl)-4-methyl-1,2,5-oxadiazole

Cat. No.: B1353326

[Get Quote](#)

The pursuit of advanced energetic materials with superior performance and enhanced safety characteristics is a central theme in modern chemistry. Among the various heterocyclic scaffolds explored, the 1,2,5-oxadiazole (furazan) ring has garnered significant attention due to its high heat of formation, density, and contribution to a favorable oxygen balance in energetic compounds.[\[1\]](#)[\[2\]](#) This guide provides a comparative study of the energetic properties of several 1,2,5-oxadiazole derivatives, offering a valuable resource for researchers and professionals in drug development and materials science.

Comparative Energetic Properties

The following table summarizes the key energetic properties of selected 1,2,5-oxadiazole derivatives, providing a clear comparison of their performance. The data has been compiled from various experimental and computational studies.

Compound	Abbreviation	Density (g·cm ⁻³)	Detonation Velocity (vD) (m·s ⁻¹)	Detonation Pressure (P) (GPa)	Impact Sensitivity (IS) (J)	Friction Sensitivity (FS) (N)
3,4-Bis(nitramino-furazan)	DNTF	1.899	-	-	< 1	< 5
Ammonium 3-nitramino-4-(5-hydroxymethyl-1,2,4-oxadiazol-3-yl)-furazan	4	1.66	-	-	-	-
3,3'-bis[5-nitroxymethyl-1,2,4-oxadiazol-3-yl]-4,4'-azofuroxan	6	-	-	-	-	-
[3-(4-nitroamino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]-methylene-nitrate	8	-	7,809	27.2	> 35	> 360
Hydrazinium salt of [3-(4-nitroamino-	11	1.821	8,822	35.1	40	> 360

1,2,5-
oxadiazol-
3-yl)-1,2,4-
oxadiazol-
5-yl]-
methylene
nitrate

3-
nitramino-
4-(5-
methyl-
1,2,4-
oxadiazol-
3-
yl)furan

3,3-
bis(fluorodi
nitromethyl FOF-13 1.91 8497 - 14 64%
)difurazany
l ether

Data sourced from multiple references.[\[1\]](#)[\[3\]](#)[\[4\]](#)

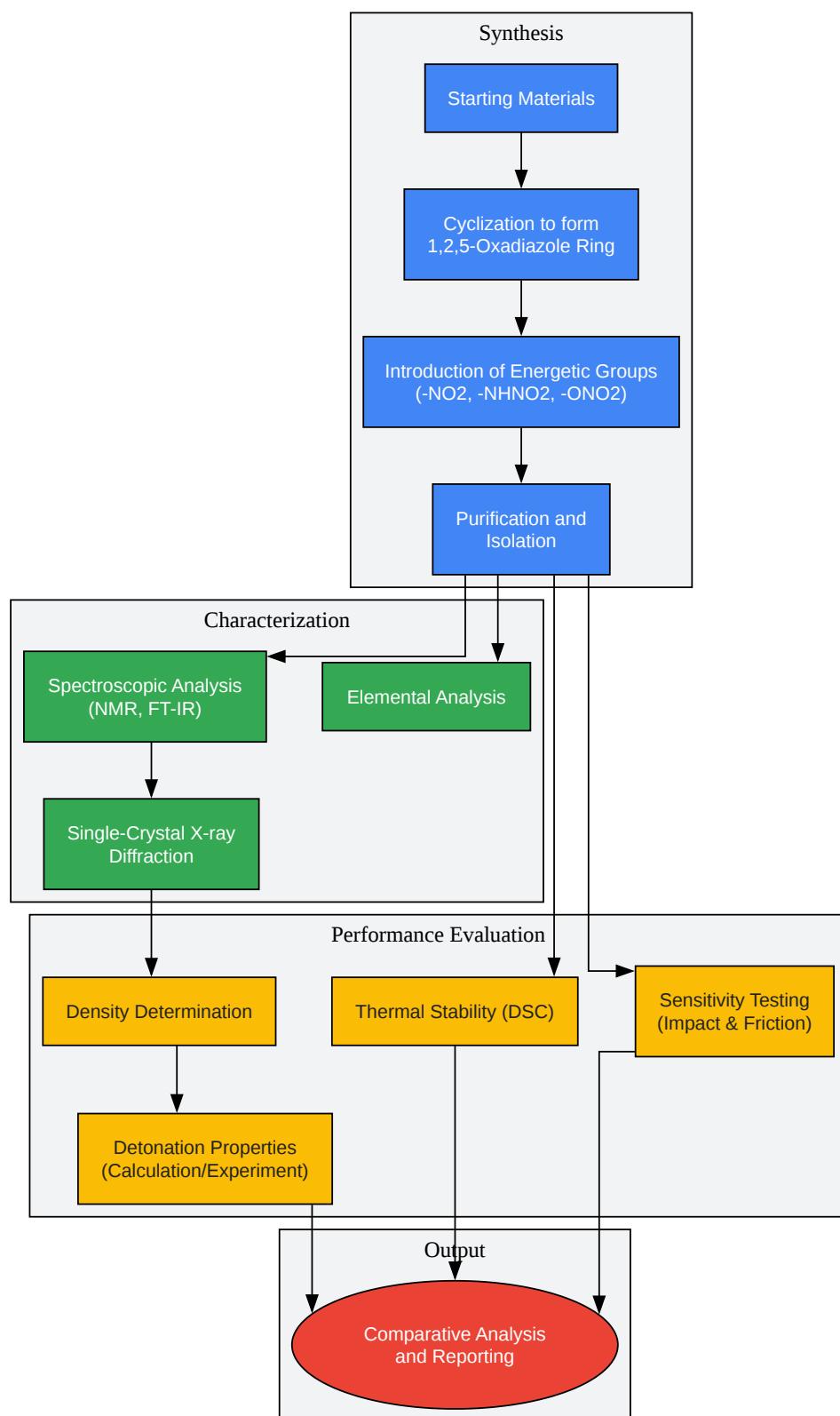
Experimental Protocols

The determination of the energetic properties of these materials relies on a suite of standardized experimental and computational methods.

1. Density Measurement: The crystal densities of the compounds are typically determined by single-crystal X-ray diffraction. This technique provides highly accurate measurements of the unit cell dimensions and the arrangement of molecules within the crystal lattice, from which the density can be calculated.[\[5\]](#)
2. Detonation Performance Calculation: The detonation velocity (vD) and detonation pressure (P) are key indicators of an energetic material's performance. These properties are often predicted using specialized software like EXPL05, based on the calculated heats of formation

and densities.^[5] Isodesmic reactions are also employed in computational chemistry to accurately calculate the heats of formation.^[6]

3. Sensitivity Testing: The sensitivity of energetic materials to external stimuli such as impact and friction is a critical safety parameter. These properties are experimentally determined using standardized methods:


- Impact Sensitivity (IS): The BAM (Bundesanstalt für Materialforschung und -prüfung) drop hammer apparatus is used to determine the impact sensitivity. The test involves subjecting a sample of the material to the impact of a falling weight from varying heights. The IS value is the minimum energy at which an explosion occurs.^[5]
- Friction Sensitivity (FS): The BAM friction apparatus is used to assess the sensitivity to friction. The test involves subjecting the material to friction between a porcelain peg and a porcelain plate under a specified load. The FS value is the load at which an explosion or decomposition occurs.^[5]

4. Structural Characterization: The molecular structures of the synthesized compounds and their intermediates are confirmed using a variety of spectroscopic techniques, including:

- Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
- Fourier-Transform Infrared (FT-IR) Spectroscopy
- Elemental Analysis^{[5][7]}

General Experimental Workflow

The synthesis and characterization of 1,2,5-oxadiazole-based energetic materials typically follow a multi-step process, as illustrated in the workflow diagram below. This process begins with the synthesis of the core heterocyclic structure, followed by the introduction of energetic functional groups and subsequent characterization to determine its properties.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. A Family of Energetic Materials Based on 1,2,4-Oxadiazole and 1,2,5-Oxadiazole Backbones With Low Insensitivity and Good Detonation Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. plu.mx [plu.mx]
- 3. Frontiers | A Family of Energetic Materials Based on 1,2,4-Oxadiazole and 1,2,5-Oxadiazole Backbones With Low Insensitivity and Good Detonation Performance [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Properties of Two 1 , 2 , 5-Oxadiazole based Energetic Salts with Nitrogen-Rich Fused Ring Skeleton [energetic-materials.org.cn]
- 6. researchgate.net [researchgate.net]
- 7. frontiersin.org [frontiersin.org]
- To cite this document: BenchChem. [A Comparative Analysis of the Energetic Properties of 1,2,5-Oxadiazole Derivatives]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1353326#comparative-study-of-the-energetic-properties-of-1-2-5-oxadiazole-derivatives>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com